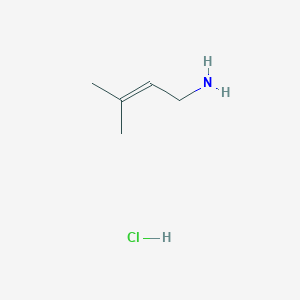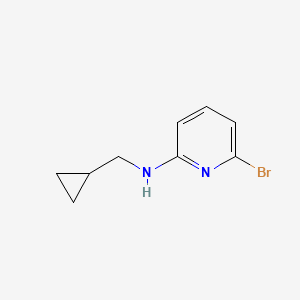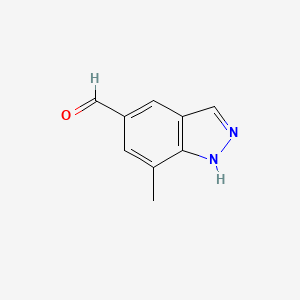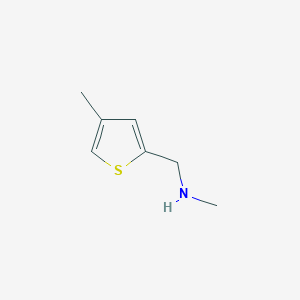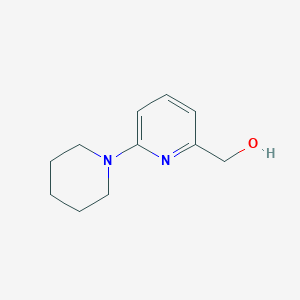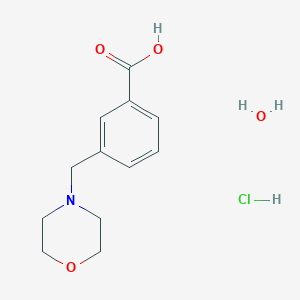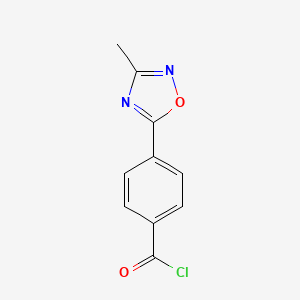
4-(3-甲基-1,2,4-恶二唑-5-基)苯甲酰氯
描述
4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoyl chloride is a chemical compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms.
科学研究应用
4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoyl chloride has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of potential anticancer agents and other pharmaceuticals due to its ability to form bioactive heterocyclic compounds.
Materials Science: The compound is used in the development of new materials with specific properties, such as enhanced stability and reactivity.
Biological Research: It is employed in the study of enzyme inhibition and other biochemical processes.
作用机制
Target of Action
It is known that 1,2,4-oxadiazole derivatives, which include this compound, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . These compounds are likely to target key proteins or enzymes in these pathogens, disrupting their normal function and leading to their elimination .
Mode of Action
1,2,4-oxadiazole derivatives are known to interact with their targets, leading to changes that inhibit the growth or replication of the pathogens . The specific interactions and changes depend on the structure of the derivative and the nature of the target .
Biochemical Pathways
Given its anti-infective activity, it is likely to affect pathways related to the life cycle of the pathogens, such as dna replication, protein synthesis, or cell wall synthesis . The disruption of these pathways can lead to the death of the pathogens or the inhibition of their growth .
Pharmacokinetics
These properties would determine the bioavailability of the compound, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
As an anti-infective agent, it is expected to result in the death or growth inhibition of the pathogens, leading to the resolution of the infection .
Action Environment
Factors such as ph, temperature, and the presence of other substances can affect the stability and activity of many compounds .
准备方法
The synthesis of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoyl chloride typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of catalysts such as p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure high yield and purity.
化学反应分析
4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although these are less common.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
相似化合物的比较
4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoyl chloride can be compared with other oxadiazole derivatives, such as:
- 1,2,3-Oxadiazole
- 1,2,5-Oxadiazole
- 1,3,4-Oxadiazole
These compounds share the oxadiazole core but differ in the position of the nitrogen and oxygen atoms, leading to variations in their chemical properties and reactivity . The unique structure of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoyl chloride, with its specific substitution pattern, imparts distinct characteristics that make it valuable for specific applications in medicinal chemistry and materials science.
属性
IUPAC Name |
4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c1-6-12-10(15-13-6)8-4-2-7(3-5-8)9(11)14/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCORHRRKXNSGLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=C(C=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10594607 | |
| Record name | 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10594607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
876316-26-6 | |
| Record name | 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10594607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


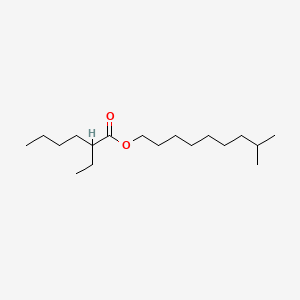
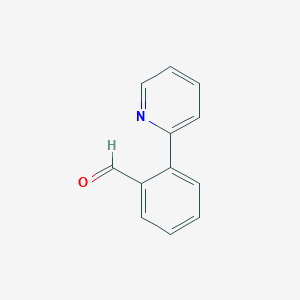
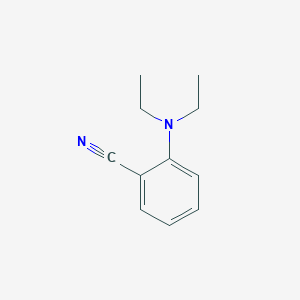
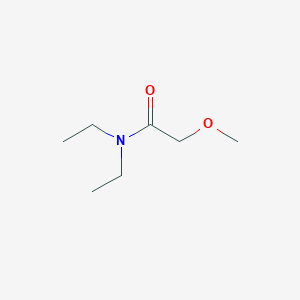
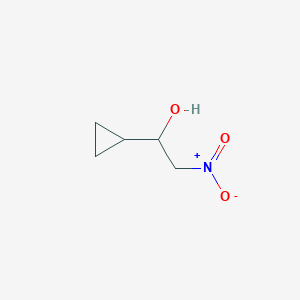

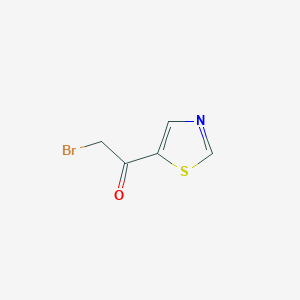
![N-[4-(Trifluoromethoxy)phenyl]piperidine-3-carboxamide](/img/structure/B1612035.png)
